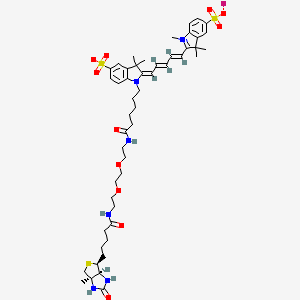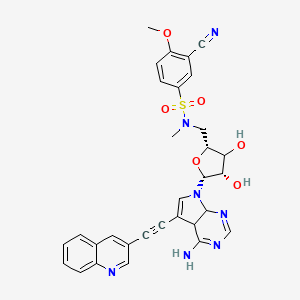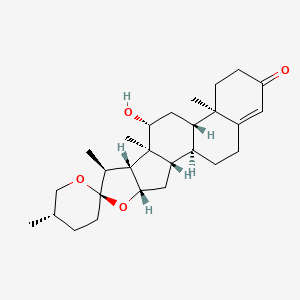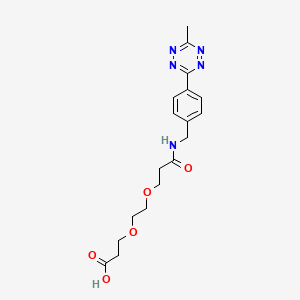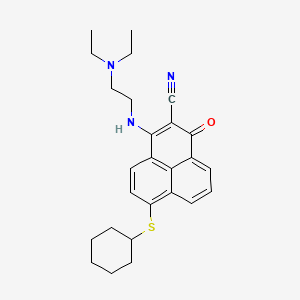
Hsp70-Bim Inhibitor S1g-10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S1g-10 is a synthetic small molecule known for its role as an inhibitor of the interaction between heat shock protein 70 (Hsp70) and Bcl-2-interacting mediator of cell death (Bim). This compound has shown significant antitumor activity, particularly in chronic myeloid leukemia cells . The molecular formula of S1g-10 is C26H31N3OS, and it has a molecular weight of 433.61 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S1g-10 involves the optimization of 1-oxo-1H-phenalene-2,3-dicarbonitrile analogues. The synthetic route typically includes the following steps:
Formation of the phenalene core: This involves the cyclization of appropriate precursors to form the phenalene structure.
Introduction of functional groups: Specific functional groups are introduced to the phenalene core to enhance its inhibitory activity against Hsp70-Bim interaction.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of S1g-10 on a larger scale would likely involve similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
S1g-10 primarily undergoes reactions that involve its functional groups. These include:
Substitution reactions:
Oxidation and reduction reactions: Modifications to the oxidation state of the compound to enhance its activity.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and modification of S1g-10 include cyclohexylthiol, morpholine, and various nitriles.
Major Products
The major products formed from these reactions are analogues of S1g-10 with varying degrees of inhibitory activity against Hsp70-Bim interaction .
科学研究应用
S1g-10 has a wide range of applications in scientific research:
作用机制
S1g-10 exerts its effects by specifically inhibiting the interaction between Hsp70 and Bim. This inhibition disrupts the stabilization of oncogenic proteins and promotes apoptosis in cancer cells. The key molecular targets include the binding sites on Hsp70 and Bim, with critical residues such as TYR-149, THR-222, ALA-223, and GLY-224 playing significant roles in the binding mechanism .
相似化合物的比较
Similar Compounds
Uniqueness of S1g-10
S1g-10 stands out due to its potent inhibitory activity against Hsp70-Bim interaction and its significant antitumor activity in chronic myeloid leukemia cells. Its unique structure and functional groups contribute to its effectiveness and specificity .
属性
分子式 |
C26H31N3OS |
|---|---|
分子量 |
433.6 g/mol |
IUPAC 名称 |
6-cyclohexylsulfanyl-3-[2-(diethylamino)ethylamino]-1-oxophenalene-2-carbonitrile |
InChI |
InChI=1S/C26H31N3OS/c1-3-29(4-2)16-15-28-25-20-13-14-23(31-18-9-6-5-7-10-18)19-11-8-12-21(24(19)20)26(30)22(25)17-27/h8,11-14,18,28H,3-7,9-10,15-16H2,1-2H3 |
InChI 键 |
CFZOZLLGYXBIOC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=C(C(=O)C2=CC=CC3=C(C=CC1=C32)SC4CCCCC4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


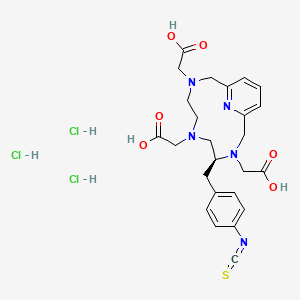
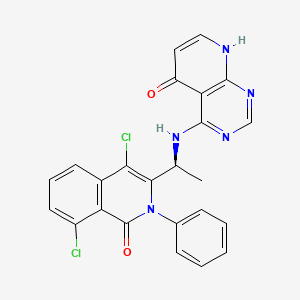
![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)
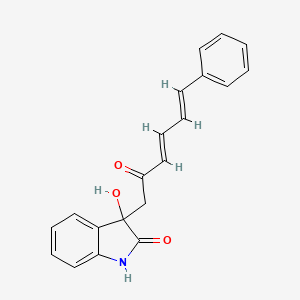
![4-[(E)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B12380236.png)
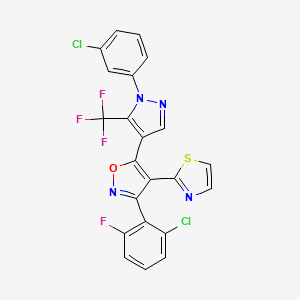

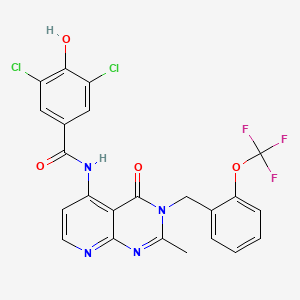
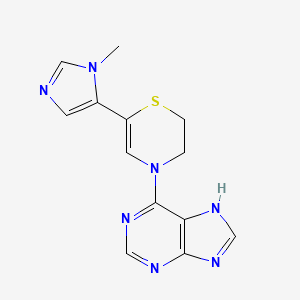
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide](/img/structure/B12380253.png)
